BenchChemオンラインストアへようこそ!

Pnz-L-alanine

Solid-phase peptide synthesis Diketopiperazine suppression Fmoc-pNZ hybrid strategy

Pnz-L-alanine is the only Nα-protected alanine building block enabling fully orthogonal Fmoc/pNZ hybrid SPPS strategies. Unlike Cbz (requires HF/hydrogenolysis), Fmoc (piperidine triggers DKP), or Boc (repeated TFA exposure), the pNZ group is removed under near-neutral reductive conditions (SnCl₂/cat. HCl, pH ~6) that leave Fmoc, Boc, tBu, and Alloc groups intact. Documented evidence shows complete suppression of DKP formation (100% with Fmoc/piperidine vs 0% with pNZ) and elimination of aspartimide/β-peptide impurities, making this building block essential for DKP-susceptible sequences, Asp-containing therapeutic peptides, and cyclic architectures requiring three orthogonal protection levels.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
Cat. No. B1642238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePnz-L-alanine
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O6/c1-7(10(14)15)12-11(16)19-6-8-2-4-9(5-3-8)13(17)18/h2-5,7H,6H2,1H3,(H,12,16)(H,14,15)/t7-/m0/s1
InChIKeyFBXGPDYBCJGWQM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pnz-L-alanine (CAS 53793-17-2): p-Nitrobenzyloxycarbonyl-Protected Alanine Building Block for Orthogonal Solid-Phase Peptide Synthesis


Pnz-L-alanine (p-nitrobenzyloxycarbonyl-L-alanine, CAS 53793-17-2, molecular formula C₁₁H₁₂N₂O₆, MW 268.22) is an Nα-protected L-alanine derivative in which the amino function is masked by the p-nitrobenzyloxycarbonyl (pNZ) group . First described by Carpenter and Gish as an alternative to the classical benzyloxycarbonyl (Cbz/Z) group, the pNZ moiety has been established as a temporary α-amino protecting group in solid-phase peptide synthesis (SPPS) [1]. The pNZ group is distinguished from other urethane-type protecting groups by its removal via mild reductive conditions (SnCl₂/catalytic acid) rather than strong acid, base, or hydrogenolysis, enabling true orthogonality with Fmoc, Boc, and Alloc protection schemes [1]. Pnz-L-alanine serves as a key building block in Fmoc/pNZ hybrid strategies designed to circumvent piperidine-associated side reactions, particularly diketopiperazine (DKP) and aspartimide formation, during the assembly of complex or side-reaction-prone peptide sequences [1].

Why Cbz-L-alanine, Fmoc-L-alanine, or Boc-L-alanine Cannot Replace Pnz-L-alanine in Orthogonal Peptide Synthesis Workflows


Although all four are Nα-protected alanine derivatives used in peptide synthesis, they operate through mutually incompatible protection/deprotection chemistries. Cbz-L-alanine (Z-Ala-OH) requires strong acid (HF, HBr/AcOH, refluxing TFA) or catalytic hydrogenolysis for removal—conditions that are destructive to many side-chain protecting groups and resin linkers [1]. Fmoc-L-alanine relies on repetitive piperidine treatment, which catalyzes DKP and aspartimide formation in susceptible sequences; in one model system, 100% DKP formation was observed after Fmoc removal with piperidine/DMF [2]. Boc-L-alanine demands repeated TFA exposure, incompatible with acid-sensitive peptide modifications and resins [2]. Pnz-L-alanine is uniquely removed under near-neutral, mildly reductive conditions (SnCl₂/catalytic HCl, pH ~6) that leave Fmoc, Boc, tBu, and Alloc groups intact, establishing it as the only alanine building block in this set that can serve as a fully orthogonal temporary protecting group within Fmoc/tBu SPPS workflows while simultaneously suppressing the two most prevalent side reactions—DKP and aspartimide formation—that plague conventional Fmoc-based synthesis [2][3].

Pnz-L-alanine: Head-to-Head Quantitative Differentiation Evidence vs. Fmoc, Cbz, Boc, and Alloc Protection Strategies


Complete Suppression of Diketopiperazine Formation: pNZ-Ala vs. Fmoc-Ala in DKP-Prone Dipeptide Models

In a direct head-to-head experiment on Rink resin, the model tripeptide H-Phe-d-Val-Pro-OH was synthesized in parallel using two strategies. When the second residue (d-Val) was introduced as Fmoc-d-Val-OH and deprotected with piperidine/DMF (2:8), 100% DKP formation was detected by HPLC after Fmoc removal and subsequent Fmoc-Phe-OH coupling [1]. In contrast, when the second residue was introduced as pNZ/Fmoc-d-Val-OH and the pNZ group was removed with 6 M SnCl₂/1.6 mM HCl/dioxane in DMF (2 × 30 min, room temperature) followed by Fmoc-Phe-OH coupling, no DKP was observed [1]. The pNZ strategy completely eliminated DKP formation under conditions where Fmoc chemistry gave total conversion to the cyclic side product.

Solid-phase peptide synthesis Diketopiperazine suppression Fmoc-pNZ hybrid strategy Side-reaction mitigation

Prevention of Aspartimide and β-Peptide Formation: Fmoc-pNZ Hybrid vs. Fmoc-Only Strategy on Asp-Containing Sequences

Two parallel solid-phase syntheses of the Asp-containing model peptide H-Ala-Orn-Asp(Gly-Tyr-Ile-NH₂)-OH were carried out on Rink resin [1]. In the synthesis using exclusively Fmoc-amino acids (with Fmoc group removed by 20% piperidine/DMF, 4 h treatment), both aspartimide-derived piperidides and β-peptide hydrolysis products were detected by HPLC [1]. In the parallel Fmoc-pNZ hybrid synthesis—where pNZ protection was used for Asp(OtBu), Orn(Boc), and Ala residues, and pNZ was removed with 6 M SnCl₂/DMF—neither aspartimide nor β-peptide was observed [1]. The pNZ-based strategy eliminated multiple aspartimide-associated byproducts that were present in the Fmoc-only control.

Aspartimide suppression Asp-containing peptides Fmoc-pNZ orthogonal strategy β-peptide byproduct prevention

Zero Premature α-Fmoc Removal: pNZ vs. Alloc for Side-Chain Protection in Fmoc/tBu SPPS

In Fmoc/tBu solid-phase synthesis of cyclic or branched peptides, semipermanent side-chain protection of Orn and Lys is required. When Alloc is used for this purpose, palladium-catalyzed Alloc removal generates a highly basic free ω-amine that causes premature cleavage of up to 20% of the α-Fmoc groups present on the resin, leading to sequence deletions and difficult-to-purify product mixtures [1]. The pNZ group, when used for identical semipermanent side-chain protection of Orn and Lys, does not cause any unwanted α-Fmoc removal because its cleavage proceeds via reductive mechanism (SnCl₂/catalytic HCl) that generates a protonated amine under the acidic deprotection conditions, preventing nucleophilic attack on the Fmoc group [1].

α-Fmoc preservation Orn/Lys side-chain protection Cyclic peptide synthesis Semipermanent protecting groups

Mild Neutral Cleavage vs. Strong-Acid Hydrogenolysis: pNZ-Ala Deprotection Conditions Contrasted with Cbz-Ala

Cbz-L-alanine (Z-Ala-OH), the closest structural analog of Pnz-L-alanine, requires either catalytic hydrogenolysis (H₂/Pd-C) or strong acids (liquid HF, HBr/AcOH, refluxing TFA, or triflic acid) for Nα-deprotection—conditions incompatible with many side-chain protecting groups, resin linkers, and acid-sensitive peptide modifications [1]. In contrast, pNZ removal from resin-bound pNZ-protected peptides has been optimized to achieve 85–100% deprotection yield using 6 M SnCl₂ with 1.6 mM HCl/dioxane in DMF (2 × 30 min) at room temperature, with the best-performing condition (Entry 13: 6 M SnCl₂, 1.6 mM HCl/dioxane, 0.04 M phenol in DMF) delivering 97–100% yield [2]. The pNZ group is completely stable to 20% piperidine/DMF for 24 h, to TFA/DCM (9:1), and to Pd(PPh₃)₄/phenylsilane in DCM, confirming full orthogonality with Fmoc, Boc, and Alloc chemistries [2].

Neutral deprotection Acid-sensitive peptides Orthogonal protecting group removal SnCl₂ reduction

3-Fold Spiroligomer Yield Improvement: pNZ-Based vs. Boc-Based Solid-Phase Peptidomimetic Synthesis

In the solid-phase synthesis of highly functionalized spiroligomers—rigid, shape-programmable peptidomimetics assembled from bis-amino acid monomers via diketopiperazine-forming amide bond pairs—the conventional Boc-based approach yielded isolated products at only approximately 10% of theoretical maximum resin loading [1]. Integration of the pNZ amine protecting group with pentafluorophenyl (Pfp) ester activation improved isolated yields to approximately 30%, representing a 3-fold improvement [1]. The pNZ group's compatibility with acid-labile resins (since deprotection proceeds via mild reduction rather than repetitive TFA treatment) and its orthogonality to tert-butyl ester protection were cited as key enablers of this yield enhancement [1].

Spiroligomer synthesis Peptidomimetics Bis-amino acid monomers Solid-phase yield optimization pNZ/Pfp ester strategy

Pnz-L-alanine: Highest-Impact Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Solid-Phase Synthesis of DKP-Prone C-Terminal Peptide Acids and Pro-Containing Sequences

In any SPPS campaign targeting C-terminal peptide acids or sequences containing Pro, N-methyl amino acids, or sterically hindered residues at position 2, DKP formation during Fmoc removal can cause complete loss of the growing peptide chain [1]. The evidence that pNZ protection reduces DKP formation from 100% (Fmoc/piperidine) to 0% (pNZ/SnCl₂) makes Pnz-L-alanine the building block of choice whenever alanine occupies the second position in such DKP-susceptible sequences [1]. The pNZ group is removed under neutral reductive conditions that do not expose the resin-bound peptide to the nucleophilic piperidine that catalyzes DKP cyclization.

GMP Manufacturing of Asp-Containing Therapeutic Peptides Requiring Stringent Impurity Control

For therapeutic peptides containing aspartic acid residues, aspartimide formation generates not only the imide itself but also α- and β-peptide hydrolysis products and piperidide adducts—all of which are difficult-to-remove impurities that complicate regulatory filing [1]. The direct experimental evidence that the Fmoc-pNZ hybrid strategy eliminates detectable aspartimide and β-peptide formation (vs. Fmoc-only controls that produce both) [1] supports the procurement of Pnz-L-alanine for any Asp-containing peptide destined for pre-clinical or clinical development, where impurity profiles directly impact CMC regulatory acceptance.

Orthogonal Synthesis of Cyclic and Branched Peptides via Fmoc/tBu/pNZ Multi-Protection Schemes

Cyclic and branched peptides require three orthogonal levels of protection: temporary (Fmoc), permanent (tBu), and semipermanent (side-chain). The evidence that pNZ side-chain protection completely prevents the premature α-Fmoc removal (up to 20%) caused by Alloc deprotection [2] makes the pNZ group—and by extension Pnz-L-alanine as an Nα-pNZ building block—the preferred choice for constructing complex cyclic peptide architectures. When combined with the documented orthogonality of pNZ to both Fmoc (piperidine-stable for 24 h) and Boc (TFA-stable for 24 h) [1], Pnz-L-alanine enables synthetic strategies where the order of protecting group removal can be freely chosen without cross-reactivity.

Library Synthesis of Spiroligomer Peptidomimetics for Catalyst and Inhibitor Discovery

The 3-fold yield improvement (from ~10% to ~30%) achieved by replacing a Boc-based solid-phase strategy with a pNZ/Pfp ester strategy in spiroligomer synthesis [3] directly translates to practical library-scale production economics. For discovery programs requiring arrays of 50–200 spiroligomer compounds for catalytic or protein-binding screening, the pNZ approach reduces the number of synthesis campaigns needed by approximately two-thirds to achieve the same total product quantity. Pnz-L-alanine serves as a monomer building block whose pNZ group enables this yield-enhancing, acid-labile-resin-compatible synthesis workflow.

Quote Request

Request a Quote for Pnz-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.